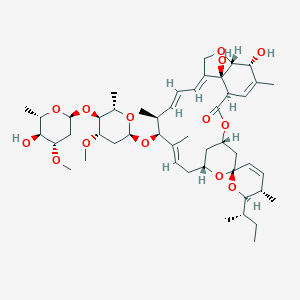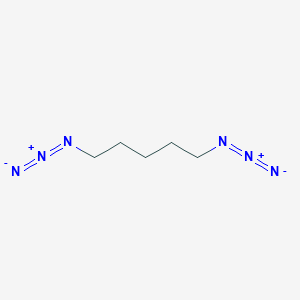
24-Homo-1,25-dihydroxyvitamin D3
Overview
Description
24-Homo-1,25-dihydroxyvitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3, the active form of vitamin D3. This compound is designed to mimic the biological activities of natural vitamin D3 but with enhanced potency and stability. It plays a crucial role in calcium homeostasis and bone metabolism, making it a significant compound in medical and biochemical research .
Mechanism of Action
Target of Action
24-Homo-1,25-dihydroxyvitamin D3, a novel vitamin D analogue, primarily targets the vitamin D receptor (VDR) . The VDR is a nuclear receptor that mediates the actions of vitamin D by regulating gene expression . This interaction plays a crucial role in various biological processes, including cell differentiation .
Mode of Action
This compound interacts with its target, the VDR, to regulate gene transcription . This interaction results in changes in cell function and behavior. For instance, it has been shown to induce differentiation of human leukemia cells HL-60 in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the differentiation of cells. Specifically, it has been found to be 10-fold more potent than 1,25-dihydroxyvitamin D3 in inducing differentiation of HL-60 cells in vitro . This process involves the induction of phagocytosis, the initiation of nitroblue tetrazolium-reducing activity, and the appearance of nonspecific acid esterase .
Pharmacokinetics
It is known that vitamin d analogues generally undergo metabolism in the liver and kidneys, and their bioavailability can be influenced by factors such as diet and the presence of binding proteins in the blood .
Result of Action
The action of this compound results in molecular and cellular effects, particularly in the differentiation of cells. For example, it has been shown to induce differentiation of human leukemia cells HL-60 into monocytes . This differentiation involves changes in cell function and behavior, such as the induction of phagocytosis and the initiation of nitroblue tetrazolium-reducing activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as interferon-gamma (IFN-gamma), can affect its ability to synthesize 1,25 (OH)2D3 . Additionally, the in vitro maturation environment of cells can impact the expression of VDR and the synthesis of 1,25 (OH)2D3 .
Biochemical Analysis
Biochemical Properties
24-Homo-1,25-dihydroxyvitamin D3 plays a crucial role in various biochemical reactions, particularly those involving calcium and phosphate metabolism. It interacts with the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium homeostasis. Upon binding to VDR, this compound forms a complex that translocates to the nucleus and binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes such as TRPV6, which encodes a calcium channel protein, and CYP24A1, which encodes an enzyme responsible for the degradation of active vitamin D metabolites .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In osteoblasts, it promotes the differentiation and mineralization of bone matrix, enhancing bone formation. In immune cells, this compound modulates the activity of T cells and macrophages, promoting an anti-inflammatory response. Additionally, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vitamin D receptor (VDR) with high affinity. This binding induces a conformational change in VDR, allowing it to heterodimerize with the retinoid X receptor (RXR). The VDR-RXR complex then binds to vitamin D response elements (VDREs) in the DNA, recruiting coactivators and the transcriptional machinery to regulate gene expression. This process leads to the activation or repression of target genes involved in calcium and phosphate metabolism, immune response, and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can sustain its biological activity for extended periods, promoting bone health and modulating immune responses in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively promotes bone formation and enhances calcium absorption without causing hypercalcemia. At high doses, this compound can lead to toxic effects such as hypercalcemia, hyperphosphatemia, and soft tissue calcification. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to vitamin D metabolism. It is synthesized from 24-Homo-vitamin D3 through hydroxylation reactions catalyzed by enzymes such as CYP27B1. Once formed, this compound can be further metabolized by CYP24A1 to inactive metabolites, which are then excreted from the body. This metabolic pathway ensures the regulation of active vitamin D levels and prevents toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by binding to vitamin D-binding protein (DBP). This protein facilitates the transport of this compound through the bloodstream and its delivery to target tissues. Once inside the cells, the compound can bind to intracellular receptors and exert its biological effects. The distribution of this compound is influenced by factors such as tissue-specific expression of DBP and the presence of other binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene expression. It can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may influence additional cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Homo-1,25-dihydroxyvitamin D3 involves multiple steps, starting from a suitable precursor such as 7-dehydrocholesterol. The process includes hydroxylation, protection and deprotection of functional groups, and selective oxidation. Key reagents used in these steps include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
24-Homo-1,25-dihydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, Jones reagent.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are often used in further biochemical studies .
Scientific Research Applications
24-Homo-1,25-dihydroxyvitamin D3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the chemical behavior of vitamin D analogs.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Explored for its potential in treating diseases related to calcium metabolism, such as osteoporosis and rickets.
Industry: Utilized in the development of vitamin D supplements and fortified foods .
Comparison with Similar Compounds
Similar Compounds
1,25-Dihydroxyvitamin D3: The natural form of active vitamin D3.
24,25-Dihydroxyvitamin D3: Another hydroxylated form of vitamin D3.
26-Homo-1,25-dihydroxyvitamin D3: A closely related analog with similar biological activities .
Uniqueness
24-Homo-1,25-dihydroxyvitamin D3 is unique due to its enhanced potency and stability compared to natural vitamin D3. It has been shown to be more effective in certain biological assays, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIGYIYJKESCJ-JJWMBMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103656-40-2 | |
| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103656402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 24-HOMO-1,25-DIHYDROXYVITAMIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F35KTH803S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: The study found that while some analogs like 24-homo-1,25-dihydroxyvitamin D3 and its Δ22 analogs were more potent in inducing HL-60 cell differentiation, they did not show increased bone resorption activity compared to 1,25-dihydroxyvitamin D3 in the fetal rat limb bone model []. This finding challenges the hypothesis that 1,25-dihydroxyvitamin D3 stimulates bone resorption primarily by promoting the differentiation of monocytic cells into osteoclasts. It suggests that other mechanisms might be involved in 1,25-dihydroxyvitamin D3-induced bone resorption, independent of its effect on monocytic cell differentiation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)











